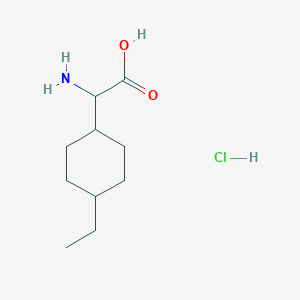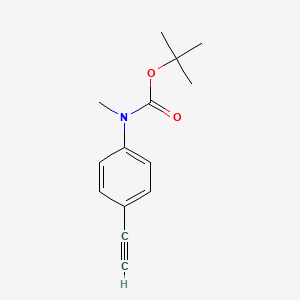![molecular formula C14H19NO5 B8097991 2-[2-(Boc-amino)ethyloxy]benzoic acid](/img/structure/B8097991.png)
2-[2-(Boc-amino)ethyloxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Boc-amino)ethyloxy]benzoic acid is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a Boc-protected aminoethoxy group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Boc-amino)ethyloxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-(Boc-amino)ethanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Boc-amino)ethyloxy]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of a coupling agent.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: DCC and DMAP are frequently used as coupling agents and catalysts, respectively.
Amidation: EDC and N-hydroxysuccinimide (NHS) are often employed to facilitate the formation of amides.
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(Boc-amino)ethyloxy]benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(Boc-amino)ethyloxy]benzoic acid is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with various molecular targets such as enzymes and receptors . The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Boc-amino)ethyl methacrylate: Used in polymer synthesis with pendant amine functionality.
2-(Boc-amino)ethyl bromide: Utilized in organic synthesis to introduce Boc-protective groups.
Uniqueness
2-[2-(Boc-amino)ethyloxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a Boc-protected aminoethoxy group. This structure allows for versatile chemical modifications and applications in various fields, including drug development and material science .
Eigenschaften
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-7-5-4-6-10(11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAAXRQHNVVOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate](/img/structure/B8097915.png)



![3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline](/img/structure/B8097977.png)





![Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B8098015.png)


